
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound features a benzoxazolethione core substituted with a 3,4,5-trimethoxybenzoyl group, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable benzoxazolethione precursor. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, such as 3,4,5-trimethoxybenzoyl chloride, followed by its reaction with benzoxazolethione derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazolethione core or the trimethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant antiproliferative activity, making it a potential candidate for cancer research.
Medicine: Due to its biological activities, it is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3’,4’,5’-trimethoxybenzoyl)-benzo[b]thiophene: Another compound with a similar trimethoxybenzoyl group, known for its potent tubulin polymerization inhibitory activity.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of various trimethoxybenzoyl derivatives.
Uniqueness
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is unique due to its specific combination of a benzoxazolethione core and a trimethoxybenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
37442-10-7 |
|---|---|
Molecular Formula |
C17H15NO5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2-sulfanylidene-1,3-benzoxazol-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-11-6-4-5-7-12(11)23-17(18)24/h4-9H,1-3H3 |
InChI Key |
GVVKBYYMQUJWGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3OC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
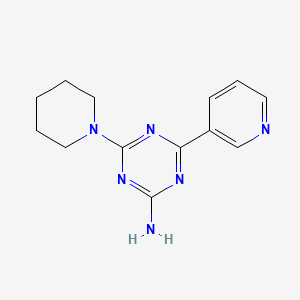
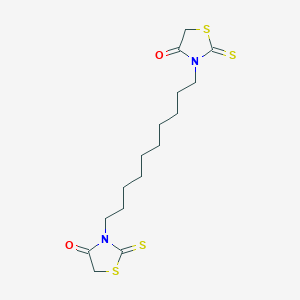
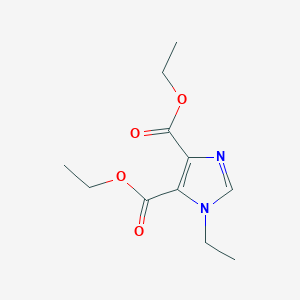
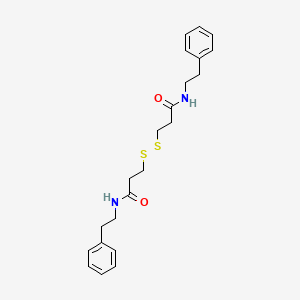
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
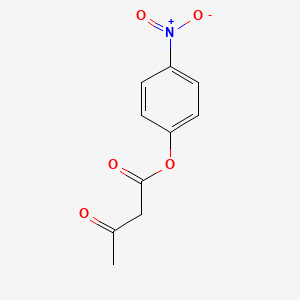
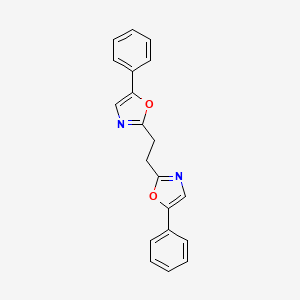


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
